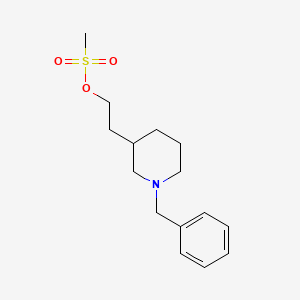
2-aminobenzenecarbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-aminobenzenecarbothioic S-acid is an organic compound that belongs to the class of aromatic amines and thiols It is characterized by the presence of an amino group (-NH2) and a thiocarboxylic acid group (-CSOH) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzenecarbothioic S-acid typically involves the reaction of 2-aminobenzenethiol with carbon disulfide (CS2) under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) and a suitable solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-aminobenzenecarbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, substituted amines, and various thiol derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
2-aminobenzenecarbothioic S-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents and diagnostic tools.
Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-aminobenzenecarbothioic S-acid involves its interaction with various molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-aminobenzenethiol: Lacks the thiocarboxylic acid group, making it less versatile in certain reactions.
2-aminobenzenesulfonic acid: Contains a sulfonic acid group instead of a thiocarboxylic acid group, resulting in different chemical properties and reactivity.
2-aminobenzothiazole: Features a fused thiazole ring, which imparts distinct biological activities and synthetic applications.
Uniqueness
2-aminobenzenecarbothioic S-acid is unique due to the presence of both amino and thiocarboxylic acid groups, which confer a combination of nucleophilic and electrophilic properties. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
32187-15-8 |
|---|---|
Molekularformel |
C7H7NOS |
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
2-aminobenzenecarbothioic S-acid |
InChI |
InChI=1S/C7H7NOS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10) |
InChI-Schlüssel |
WFHFVCFAKGYGPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)

![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)





![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)



![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)

